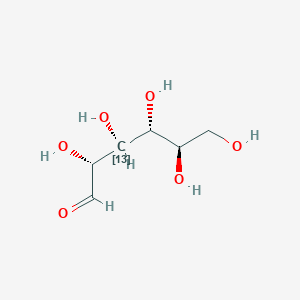

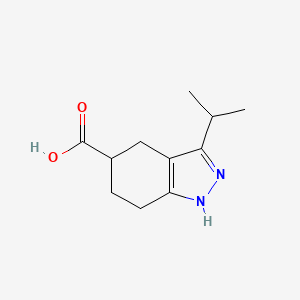

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have potential activities against microorganisms and significance in the pharmaceutical field .

Synthesis Analysis

The synthesis of this compound involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product . The mechanism of this second step involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

The molecular structure of this compound has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, dehydration, and cyclization . The dehydration process is faster than cyclization, leading to the formation of cyclic intermediates that are unstable and easily undergo amido-imidol tautomerism .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXLKZYVCVJXBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC2=C1CC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI)](/img/no-structure.png)

![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)